molecular formula C17H25ClO B1595267 4-Decylbenzoyl chloride CAS No. 54256-43-8

4-Decylbenzoyl chloride

Cat. No.: B1595267
CAS No.: 54256-43-8
M. Wt: 280.8 g/mol
InChI Key: HEWLDHSFOQXCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Decylbenzoyl chloride is a chemical compound that belongs to the family of benzoyl chlorides. It has the molecular formula C17H25ClO and a molecular weight of 280.83 g/mol . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

4-Decylbenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of decylbenzene with oxalyl chloride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar principles, utilizing efficient and scalable processes to produce the compound in large quantities.

Chemical Reactions Analysis

4-Decylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-decylbenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 4-decylbenzyl alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include dichloromethane as a solvent, aluminum chloride as a catalyst, and oxalyl chloride as a chlorinating agent . The major products formed from these reactions depend on the specific nucleophile or reducing agent used.

Scientific Research Applications

4-Decylbenzoyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Decylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used in the reaction .

Comparison with Similar Compounds

4-Decylbenzoyl chloride can be compared with other benzoyl chlorides such as:

  • 4-Hexylbenzoyl chloride
  • 4-Heptylbenzoyl chloride
  • 4-Butylbenzoyl chloride

These compounds share similar chemical properties but differ in the length of the alkyl chain attached to the benzoyl group. The uniqueness of this compound lies in its longer decyl chain, which can influence its reactivity and applications in specific contexts .

Properties

IUPAC Name

4-decylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClO/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h11-14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWLDHSFOQXCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40886087
Record name Benzoyl chloride, 4-decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54256-43-8
Record name 4-Decylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54256-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-decyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054256438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 4-decyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 4-decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-decylbenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Decylbenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Decylbenzoyl chloride
Reactant of Route 3
Reactant of Route 3
4-Decylbenzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-Decylbenzoyl chloride
Reactant of Route 5
4-Decylbenzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-Decylbenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.